(4-Chlorobut-1-en-1-yl)benzene
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Overview
Description
(4-Chlorobut-1-en-1-yl)benzene: is an organic compound with the molecular formula C10H11Cl . It is a derivative of benzene, where a 4-chlorobut-1-en-1-yl group is attached to the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing (4-Chlorobut-1-en-1-yl)benzene involves the Grignard reaction. This process typically starts with the reaction of with in the presence of a suitable solvent like .
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with using a Lewis acid catalyst such as .
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-Chlorobut-1-en-1-yl)benzene can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of or .
Reduction: Formation of the corresponding .
Substitution: Formation of alcohols , nitriles , or amines .
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (4-Chlorobut-1-en-1-yl)benzene is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the behavior of chlorinated alkenes in biological systems.
Medicine:
Pharmaceuticals: This compound is explored for its potential use in the synthesis of pharmaceutical agents.
Industry:
Polymer Production: It is used in the production of specialty polymers and resins.
Mechanism of Action
The mechanism of action of (4-Chlorobut-1-en-1-yl)benzene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. In substitution reactions, the chlorine atom is replaced by nucleophiles through a nucleophilic attack mechanism .
Comparison with Similar Compounds
(4-Chlorobut-2-en-1-yl)benzene: Similar in structure but with a different position of the double bond.
(4-Chlorobut-3-en-1-yl)benzene: Another isomer with the double bond in a different position.
Uniqueness:
Properties
IUPAC Name |
4-chlorobut-1-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPMXTORBGIBCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707350 |
Source
|
Record name | (4-Chlorobut-1-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50707350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93337-12-3 |
Source
|
Record name | (4-Chlorobut-1-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50707350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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